molecular formula C8H8Br2O B3282894 2-(3,5-Dibromophenyl)ethanol CAS No. 75894-93-8

2-(3,5-Dibromophenyl)ethanol

Cat. No. B3282894
CAS RN: 75894-93-8
M. Wt: 279.96 g/mol
InChI Key: KDZNJKNFSLPZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,5-Dibromophenyl)ethanol” is a chemical compound with the CAS Number: 75894-93-8. It has a molecular weight of 279.96 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a storage temperature of 0-5 degrees Celsius .

Scientific Research Applications

Receptor Differentiation Studies

2-(3,5-Dibromophenyl)ethanol's structural relatives have been used to study receptor differentiation. For example, modifications to similar compounds have elucidated the existence of β-1 and β-2 receptor types in various body tissues, aiding in understanding sympathomimetic activity (Lands, Ludueña, & Buzzo, 1967).

Biocatalysis in Pharmaceutical Synthesis

Compounds structurally related to this compound are crucial intermediates in pharmaceutical synthesis. For instance, a study on Burkholderia cenocepacia highlights its application in biocatalysis for producing chiral alcohols, which are valuable in pharmaceuticals (Yu, Li, Lu, & Zheng, 2018).

Enzymatic Reduction for Drug Intermediates

Enzymatic processes using fungal strains have been explored to produce similar compounds. These serve as intermediates in synthesizing drugs like Aprepitant, demonstrating the potential of biocatalysis in drug manufacturing (Li, Wang, He, Huang, & Tang, 2013).

Extraction from Aqueous Solutions

Research involving the extraction of 2-(4-hydroxyphenyl)ethanol, a structurally similar compound, from aqueous solutions using emulsion liquid membranes suggests potential methods for isolating this compound for various applications, including environmental remediation and industrial processes (Reis, Freitas, Ferreira, & Carvalho, 2006).

Biocatalytic Synthesis Optimization

Efforts to optimize biocatalytic synthesis of similar compounds have led to advancements in the industrial manufacturing of key pharmaceutical intermediates, demonstrating the importance of this compound in the pharmaceutical industry (Chen, Li, Deng, Zhang, Lin, & Wei, 2016).

Controlled Release in Drug Delivery

The development of chitosan films containing β-cyclodextrin inclusion complex for controlled release of bioactives, including similar compounds, highlights potential applications in drug delivery and controlled release systems (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).

Safety and Hazards

The safety data sheet (SDS) for “2-(3,5-Dibromophenyl)ethanol” can be found online . It’s important to refer to the SDS for comprehensive safety and hazard information.

properties

IUPAC Name

2-(3,5-dibromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZNJKNFSLPZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (3,5-dibromo-phenyl)acetic acid (1.543 g, 5.2 mmol) in tetrahydrofuran (40 mL) was cooled to 0° C. Within 30 minutes borane tetrahydrofuran complex (1 M, 9.19 mL) was added. After complete addition the ice bath was removed and the reaction mixture warmed to room temperature within 25 minutes. After 3 hours, the mixture was cooled to −2° C., quenched by addition of methanol (10 mL) and evaporated under reduced pressure. The residue was dissolved in dichloromethane, the resulting solution was washed with hydrochloric acid (1 N, 50 mL), a saturated solution of sodium hydrogencarbonate (50 mL), and brine. The organic layer was dried over sodium sulfate and evaporated under reduced pressure and yielded. The residue was chromatographed on silica gel using a gradient of heptane/ethyl acetate=100/0 to 2/1 as the eluent. There were obtained 1.29 g (88% of theory) of the title compound as a light yellow oil.
Quantity
1.543 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dibromophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dibromophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dibromophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dibromophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dibromophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dibromophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.